molecular formula C19H21NO B10761459 Doxepin CAS No. 3607-34-9

Doxepin

Número de catálogo: B10761459
Número CAS: 3607-34-9
Peso molecular: 279.4 g/mol
Clave InChI: ODQWQRRAPPTVAG-GZTJUZNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Doxepin functions primarily as a selective histamine H1 receptor blocker and exhibits antidepressant effects through the inhibition of norepinephrine and serotonin reuptake. Its pharmacological actions include:

  • Antidepressant Effects : this compound enhances monoamine levels in synaptic clefts, thereby improving mood and emotional regulation.
  • Sedative Properties : The compound is effective in promoting sleep by reducing sleep latency and increasing sleep duration, making it suitable for treating insomnia.
  • Analgesic Effects : Research indicates that this compound may alleviate neuropathic pain, showcasing its potential as an analgesic agent .

FDA-Approved Indications

This compound is approved by the U.S. Food and Drug Administration for several indications:

Indication Formulation
Major Depressive DisorderOral tablets
Chronic InsomniaOral tablets (3 mg, 6 mg)
Pruritus associated with Atopic DermatitisTopical (5%)

Treatment of Insomnia

This compound has been extensively studied for its efficacy in treating chronic primary insomnia. A placebo-controlled trial demonstrated that low doses (3 mg and 6 mg) significantly improved sleep efficiency and quality compared to placebo .

  • Study Findings :
    • Increased sleep efficiency after acute and subchronic intake.
    • Patients reported better sleep quality and working ability during treatment.

Management of Anxiety Disorders

This compound's anxiolytic properties have been recognized in several studies. It is particularly effective in treating anxiety symptoms associated with depression.

  • Case Study : A randomized controlled trial compared this compound with citalopram in patients with anxiety disorders. Results indicated that both medications improved sleep latency and quality, but this compound was noted for its rapid onset of action .

Dermatological Uses

Topical formulations of this compound are utilized to treat pruritus related to atopic dermatitis and lichen simplex chronicus. The drug's antihistaminic properties help alleviate itching effectively.

  • Clinical Evidence : Studies have shown that topical this compound significantly reduces pruritus in affected patients, enhancing their quality of life .

Off-Label Uses

Beyond its FDA-approved indications, this compound is also used off-label for conditions such as:

  • Neuropathic Pain : Emerging evidence suggests this compound may provide relief for patients suffering from chronic pain conditions .
  • Chronic Pain Syndromes : Its analgesic properties are being explored in fibromyalgia and other chronic pain syndromes.

Summary of Case Studies

A variety of case studies illustrate this compound's effectiveness across different conditions:

  • Insomnia Management : A longitudinal study involving 100 patients showed significant improvements in sleep quality over a 12-week period when treated with this compound.
  • Anxiety Disorders : In a cohort study of patients with generalized anxiety disorder, those treated with low-dose this compound reported reduced anxiety symptoms alongside improved sleep patterns.

Actividad Biológica

Doxepin is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Its pharmacological profile includes significant effects on neurotransmitter reuptake, antioxidant properties, and potential impacts on various physiological systems. This article provides a comprehensive analysis of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound's primary mechanism involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This action increases the levels of these biogenic amines in the synaptic cleft, enhancing neurotransmission at post-synaptic receptors. Additionally, this compound has been shown to desensitize serotonin 1A receptors and beta-adrenergic receptors, further contributing to its antidepressant effects .

Table 1: Summary of this compound's Mechanisms

MechanismEffect
Norepinephrine Reuptake InhibitionIncreases norepinephrine levels
Serotonin Reuptake InhibitionIncreases serotonin levels
Receptor DesensitizationReduces receptor sensitivity
Weak Dopamine Reuptake InhibitionMinimal impact on dopamine transmission

Antioxidant Activity

Recent studies have highlighted this compound's antioxidant properties. It exhibits significant hydrogen peroxide scavenging activity and has been shown to reduce ferric ions in a dose-dependent manner. This suggests that this compound may play a role in mitigating oxidative stress, which is linked to various neurodegenerative diseases.

Table 2: Antioxidant Activity of this compound

Concentration (µg/ml)Hydrogen Peroxide Scavenging (%)Ferric Ion Reducing Power (AAE)
254.88±1.0525.3±1.47
5020-30Not specified
100Not specifiedNot specified
200Not specifiedNot specified
50035.53±1.55174.35±8.39

Case Study 1: Efficacy in Depression

A study involving patients diagnosed with major depressive disorder (MDD) found that this compound significantly improved symptoms compared to placebo after eight weeks of treatment. Patients reported enhanced mood and reduced anxiety levels, supporting its use as an effective antidepressant .

Case Study 2: Anxiety Disorders

Another clinical trial assessed this compound's efficacy in treating generalized anxiety disorder (GAD). Results indicated a notable reduction in anxiety symptoms, with patients experiencing fewer side effects compared to other anxiolytics .

Pharmacokinetics and Safety Profile

This compound is metabolized primarily in the liver, with its active metabolite desmethylthis compound contributing to its pharmacological effects. The drug has a relatively long half-life, which can lead to accumulation in patients with hepatic impairment. Caution is advised when prescribing this compound to individuals with liver dysfunction or those taking other medications that affect liver enzymes .

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Half-lifeApproximately 15 hours
MetabolismHepatic (CYP2D6, CYP3A4)
ExcretionRenal (urine)

Propiedades

Número CAS

3607-34-9

Fórmula molecular

C19H21NO

Peso molecular

279.4 g/mol

Nombre IUPAC

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

Clave InChI

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES isomérico

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

SMILES canónico

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Punto de ebullición

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Descripción física

Solid

Solubilidad

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.